2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
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Overview
Description
2-Benzothiazolamine, N-propyl-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]- is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring, a tetrazole ring, and a biphenyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-propyl-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]- typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine. The tetrazole ring is then introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. The biphenyl moiety is incorporated through a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, N-propyl-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or biphenyl rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential as an antihypertensive agent and as a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, N-propyl-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The biphenyl and tetrazole moieties contribute to the binding affinity and specificity of the compound, while the benzothiazole ring may participate in additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with a benzothiazole ring and an amino group.
Tetrazole derivatives: Compounds containing the tetrazole ring, which are known for their stability and biological activity.
Biphenyl derivatives: Compounds with a biphenyl moiety, often used in materials science and medicinal chemistry.
Uniqueness
2-Benzothiazolamine, N-propyl-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]- stands out due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C24H22N6S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-propyl-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C24H22N6S/c1-2-15-30(24-25-21-9-5-6-10-22(21)31-24)16-17-11-13-18(14-12-17)19-7-3-4-8-20(19)23-26-28-29-27-23/h3-14H,2,15-16H2,1H3,(H,26,27,28,29) |
InChI Key |
VFEFVZLJBVJWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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